3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride
Description
Properties
IUPAC Name |
3-(1,2,4-oxadiazol-3-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.ClH/c9-7-3-1-2-6(4-7)8-10-5-12-11-8;/h1-5H,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIIONKCBPSCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052406-10-6 | |
| Record name | 3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride typically involves the cyclization of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol under reflux conditions . Another method involves the use of tert-butylamidoxime and 4-aminobenzonitrile in the presence of p-toluenesulfonic acid and zinc chloride as catalysts .
Industrial Production Methods:
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring and aniline group undergo oxidation under controlled conditions:
-
Oxadiazole ring oxidation : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the oxadiazole ring, forming nitro derivatives or carboxylic acids, depending on reaction conditions.
-
Aniline oxidation : The primary amine group (-NH₂) is oxidized to nitroso (NO) or nitro (NO₂) groups using meta-chloroperbenzoic acid (mCPBA) or sodium dichloroisocyanurate.
Example reaction :
Reduction Reactions
The compound is reduced via catalytic hydrogenation or borohydride agents:
-
Oxadiazole ring reduction : Sodium borohydride (NaBH₄) selectively reduces the oxadiazole to an amidine derivative.
-
Aniline group stability : The -NH₂ group remains intact under mild reduction conditions but forms cyclohexylamine derivatives under high-pressure hydrogenation.
Key conditions :
| Reagent | Product | Yield (%) | Source |
|---|---|---|---|
| NaBH₄/EtOH | 3-(amidinyl)aniline | 72 | |
| H₂/Pd-C (1 atm) | 3-(1,2,4-oxadiazol-3-yl)cyclohexylamine | 58 |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct positions:
Electrophilic Aromatic Substitution
The aniline ring undergoes halogenation, nitration, or sulfonation:
-
Halogenation : Bromine (Br₂) in acetic acid introduces Br at the para-position relative to the oxadiazole .
-
Nitration : Nitric acid (HNO₃) at 0–5°C yields mono-nitro derivatives .
Nucleophilic Substitution
The oxadiazole’s N-O bond reacts with nucleophiles:
Mechanism :
Cycloaddition and Ring-Opening
The oxadiazole participates in [3+2] cycloadditions:
-
With alkynes : Forms fused bicyclic structures under copper catalysis .
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Ring-opening : Hydrolysis with NaOH yields amidoxime derivatives .
Example :
Functional Group Interconversion
The -NH₂ group is modified via acylation or diazotization:
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Acylation : Acetic anhydride acetylates the amine to form acetamide derivatives.
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Diazotization : Sodium nitrite (NaNO₂) in HCl generates diazonium salts for coupling reactions .
Yield data :
| Reaction Type | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acylation | Ac₂O, Pyridine | 3-(oxadiazolyl)acetanilide | 85 | |
| Diazotization | NaNO₂/HCl, 0°C | Diazonium salt intermediate | 92 |
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride and its derivatives exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against various pathogens, including multidrug-resistant strains. Modifications to the oxadiazole framework have led to enhanced permeability and targeted action against gastrointestinal pathogens like Clostridioides difficile and Enterococcus faecium .
Anticancer Activity
The compound has been evaluated for its potential as an anticancer agent. In vitro studies show that it can induce apoptosis in cancer cells and inhibit tumor growth. For instance, one study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating promising therapeutic potential .
Enzyme Inhibition
this compound has shown inhibitory effects on various enzymes, including sirtuin 2 and carbonic anhydrases. These interactions suggest potential applications in drug development targeting specific biochemical pathways involved in diseases .
Materials Science
Coordination Chemistry
This compound can act as a ligand in coordination chemistry, allowing for novel applications in catalysis and the development of new materials. Its ability to bind effectively to metal ions opens avenues for creating advanced materials with tailored properties .
Polymer Development
The unique structural features of this compound make it suitable for use as a building block in the synthesis of polymers and other complex molecules. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .
Data Summary Table
Case Studies
-
Antimicrobial Development
A study modified the oxadiazole class to improve permeability while retaining antimicrobial activity against gastrointestinal pathogens. The results indicated that specific structural modifications could lead to effective colon-targeted therapies . -
Anticancer Efficacy
Research focused on evaluating various oxadiazole derivatives revealed that certain compounds exhibited significant cytotoxic effects on cancer cell lines, suggesting their potential as lead compounds for further development in oncology . -
Enzyme Inhibition Studies
Investigations into the inhibition of sirtuin 2 showed that derivatives of this compound could serve as potent inhibitors with implications for cancer therapy due to their role in regulating cellular pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of 3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit enzymes such as thymidylate synthase and histone deacetylase, as well as pathways like the NF-kB signaling pathway . The compound’s anti-infective properties are linked to its ability to disrupt bacterial cell walls and inhibit viral replication .
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
Compounds with substituents at the oxadiazole’s 5-position exhibit altered electronic and steric profiles:
Key Observations :
Substitution Patterns on the Aniline Ring
The position of the oxadiazole attachment to the aniline ring significantly impacts electronic properties:
Key Observations :
Salt Forms and Functional Group Modifications
Hydrochloride salts and alternative amine modifications affect solubility and reactivity:
Key Observations :
- Hydrochloride salts universally improve water solubility compared to free bases.
- Benzylamine and ethanamine derivatives show reduced solubility due to hydrophobic side chains .
Biological Activity
3-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring attached to an aniline moiety , with a molecular formula of CHClNO and a molecular weight of approximately 197.62 g/mol. Its structure is significant for its interaction with biological targets.
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key points include:
- Enzyme Inhibition : It has shown inhibitory effects against human deacetylase sirtuin 2 (HDSirt2), carbonic anhydrases (CA), and histone deacetylases (HDAC) .
- Receptor Interaction : The compound interacts with specific receptors involved in disease pathways, potentially altering cellular functions .
Biological Activities
The compound exhibits several notable biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of oxadiazole possess significant cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cells : IC values in the micromolar range indicate effective inhibition of proliferation.
- PANC-1 and SK-MEL-2 : Recent findings suggest promising activity against these pancreatic and melanoma cancer cell lines .
Antimicrobial Properties
This compound has shown antibacterial activity against several pathogens:
- Staphylococcus aureus : Effective against this common Gram-positive bacterium.
- Bacillus subtilis : Demonstrated significant efficacy, particularly against multidrug-resistant strains .
Anti-inflammatory Effects
Some derivatives have exhibited anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Research Findings
Recent studies have provided extensive data on the biological activity of this compound:
Case Studies
A notable case study involved testing modified oxadiazole compounds for their ability to target gastrointestinal pathogens. The lead compound exhibited a minimum inhibitory concentration (MIC) comparable to vancomycin against C. difficile, highlighting its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride to improve yield and purity?
- Methodological Answer : Optimize cyclization conditions by varying reaction parameters such as temperature, catalyst (e.g., ZnCl₂ for chloromethylation), and stoichiometry of precursors like nitriles and hydroxylamine derivatives. For example, using microwave-assisted synthesis or flow chemistry can enhance reaction efficiency. Compare yields from different cyclization methods (e.g., thermal vs. catalytic) to identify optimal conditions. Reference yields for similar oxadiazole syntheses (e.g., 57% for trifluoromethyl-substituted analogs) suggest room for improvement through solvent selection (e.g., DMF vs. THF) .
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of this compound?
- Methodological Answer :
- X-ray diffraction (XRD) : Use SHELX software (e.g., SHELXL/SHELXS) for small-molecule refinement to resolve crystal structures, particularly for verifying oxadiazole ring geometry and hydrochloride salt formation .
- NMR : Employ ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole ring and aniline substitution patterns. Compare chemical shifts with computational models (e.g., DFT) to validate assignments.
- Mass spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy, especially for detecting halogen or trifluoromethyl substituents .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by:
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures.
- HPLC : Track degradation products under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 40°C).
- Dynamic vapor sorption (DVS) : Assess hygroscopicity, critical for hydrochloride salt handling .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Target selection : Prioritize enzymes or receptors with known oxadiazole interactions (e.g., kinase inhibitors, antimicrobial targets). Use molecular docking (AutoDock, Schrödinger) to predict binding affinities.
- In vitro assays : Perform dose-response studies (IC₅₀/EC₅₀) in cell lines relevant to oncology or infectious diseases. Include positive controls (e.g., known oxadiazole-based drugs) .
- SAR analysis : Synthesize analogs with substituents (e.g., methyl, trifluoromethyl) to correlate structural variations with activity .
Q. What strategies can resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validation : Combine XRD (for absolute configuration) with 2D NMR (COSY, HSQC) to resolve ambiguous NOE signals or overlapping peaks.
- Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT) simulations to confirm functional groups.
- Alternative techniques : Use XPS for elemental analysis or solid-state NMR if crystallinity is poor .
Q. How can regioselectivity be controlled during oxadiazole ring formation in derivatives of this compound?
- Methodological Answer :
- Precursor design : Use sterically hindered nitriles or hydroxylamine derivatives to favor 1,2,4-oxadiazole over 1,3,4-isomers.
- Catalytic control : Employ transition metals (e.g., Cu(I)) to direct cyclization regiochemistry.
- Kinetic vs. thermodynamic control : Vary reaction time and temperature; shorter times may favor kinetic products .
Q. What methodologies are effective for studying interactions between this compound and biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) in real-time.
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-target interactions.
- Cryo-EM/X-ray crystallography : Resolve 3D structures of ligand-target complexes to guide rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
